Sodium 1-hexanesulfonate monohydrate

Catalog No.
S742893
CAS No.
207300-91-2
M.F
C6H16NaO4S
M. Wt
207.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 1-hexanesulfonate monohydrate

CAS Number

207300-91-2

Product Name

Sodium 1-hexanesulfonate monohydrate

IUPAC Name

sodium;hexane-1-sulfonate;hydrate

Molecular Formula

C6H16NaO4S

Molecular Weight

207.25 g/mol

InChI

InChI=1S/C6H14O3S.Na.H2O/c1-2-3-4-5-6-10(7,8)9;;/h2-6H2,1H3,(H,7,8,9);;1H2

InChI Key

DZRMSCOMGGNXSC-UHFFFAOYSA-N

SMILES

CCCCCCS(=O)(=O)[O-].O.[Na+]

Canonical SMILES

CCCCCCS(=O)(=O)O.O.[Na]

Ion-Pair Reagent in High-Performance Liquid Chromatography (HPLC):

Sodium 1-hexanesulfonate monohydrate functions as an ion-pair reagent in HPLC [, ]. It enhances the separation of ionic and neutral analytes by forming ion pairs with charged compounds. This improves their retention time and peak shape in the chromatogram, leading to better detection and quantification. This technique is particularly useful for analyzing:

  • Small organic compounds: This includes various organic molecules like pharmaceuticals, environmental pollutants, and food additives [].
  • Pharmaceutical products and metabolites: Analyzing drugs and their breakdown products in biological samples is crucial for drug development and pharmacology studies [].

Catalyst in Organic Synthesis:

Beyond its role in analytical techniques, Sodium 1-hexanesulfonate monohydrate also acts as an efficient catalyst in organic synthesis reactions. It facilitates the formation of specific organic compounds, particularly:

  • α-Aminophosphonates: These are valuable building blocks in various pharmaceutical and agrochemical applications. Sodium 1-hexanesulfonate monohydrate catalyzes the reaction between aldehydes/ketones, amines, and triethyl phosphate to yield α-aminophosphonates [].

Sodium 1-hexanesulfonate monohydrate is a white crystalline solid with the molecular formula C6H15NaO4SC_6H_{15}NaO_4S and a molecular weight of approximately 206.23 g/mol. It is primarily used as an ion-pairing reagent in high-performance liquid chromatography (HPLC) and other analytical techniques. This compound is recognized for its role in enhancing the separation of small organic compounds, pharmaceutical products, and metabolites during chromatographic analysis .

  • In HPLC, sodium 1-hexanesulfonate monohydrate improves the separation of analytes by forming ion pairs. The long hydrocarbon chain interacts with the nonpolar stationary phase, while the sulfonate group interacts with the polar analytes. This alters their retention times, allowing for separation [].
  • While detailed safety data is not always available for research chemicals, it's advisable to handle them with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat [].
, notably as a base in organic coupling reactions, such as Suzuki coupling reactions. It acts as a catalyst in the preparation of alpha-aminophosphonates by facilitating the coupling of aldehydes or ketones with amines and triethyl phosphate. The compound can also be involved in the synthesis of polynuclear oxidobismuth sulfonates through specific reactions with other sulfonates under controlled conditions .

The synthesis of sodium 1-hexanesulfonate monohydrate typically involves the reaction of hexanesulfonic acid with sodium hydroxide or sodium carbonate. The process can be conducted under controlled conditions to ensure the formation of the monohydrate form. The following general steps outline the synthesis:

  • Preparation of Hexanesulfonic Acid: Hexanesulfonic acid can be obtained through sulfonation of hexane using sulfur trioxide or chlorosulfonic acid.
  • Neutralization: The hexanesulfonic acid is neutralized with an appropriate stoichiometric amount of sodium hydroxide or sodium carbonate.
  • Crystallization: The resulting sodium salt can be crystallized from water to yield sodium 1-hexanesulfonate monohydrate .

Sodium 1-hexanesulfonate monohydrate has several important applications:

  • Ion-Pair Chromatography: It serves as an effective ion-pairing reagent, improving the separation and analysis of various organic compounds in HPLC.
  • Analytical Chemistry: Utilized in the analysis of peptides and proteins, it enhances detection sensitivity and resolution during chromatographic processes.
  • Catalysis: Acts as a catalyst in organic synthesis, particularly in the formation of alpha-aminophosphonates and other related compounds .

Interaction studies involving sodium 1-hexanesulfonate monohydrate primarily focus on its role in chromatographic methodologies. Research has shown that it can effectively interact with various analytes, influencing their retention times and separation efficiency during HPLC. Such studies are crucial for optimizing analytical methods and understanding the compound's behavior within complex mixtures .

Sodium 1-hexanesulfonate monohydrate shares structural similarities with other aliphatic sulfonates, which also serve as ion-pairing reagents. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
Sodium 1-pentanesulfonateC5H11NaO3SC_5H_{11}NaO_3SUsed in chromatography; shorter carbon chain
Sodium 1-heptanesulfonateC7H15NaO3SC_7H_{15}NaO_3SSimilar applications; longer carbon chain
Sodium 1-octanesulfonateC8H17NaO3SC_8H_{17}NaO_3SEffective for larger organic molecules
Sodium dodecyl sulfateC12H25NaO4SC_{12}H_{25}NaO_4SWidely used surfactant; higher hydrophobicity

Uniqueness

Sodium 1-hexanesulfonate monohydrate is unique due to its specific chain length, which balances hydrophobicity and hydrophilicity effectively, making it particularly suitable for ion-pair chromatography applications involving small to medium-sized organic molecules. Its efficiency in enhancing separation techniques distinguishes it from both shorter and longer-chain sulfonates .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

207.06669944 g/mol

Monoisotopic Mass

207.06669944 g/mol

Heavy Atom Count

12

Dates

Modify: 2023-08-15

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